
Isobutyl acetoacetate
Overview
Description
Isobutyl acetoacetate (CAS 7779-75-1) is a β-ketoester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol. Key physical properties include a boiling point of 70–72°C at 10 Torr, a melting point of 177–179°C, and a density of 0.9697 g/cm³ at 25°C . Structurally, it consists of an acetoacetyl group (CH₃COCH₂CO−) esterified with an isobutyl (2-methylpropyl) alcohol moiety. Its SMILES notation is O=C(OCC(C)C)CC(=O)C, and its InChIKey is ZYXNLVMBIHVDRH-UHFFFAOYSA-N .
This compound is widely used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals, due to its reactivity as a nucleophile in condensation reactions. It also serves as a precursor in the synthesis of nisoldipine, a calcium channel blocker .
Preparation Methods
Acid Chloride Acylation via Catalyzed Reaction
The most industrially viable method involves reacting methyl acetoacetate with isobutyryl chloride in the presence of powdered hydroxides and catalysts. This single-step process, detailed in CN115246772A, achieves a high-purity product (≥90%) while minimizing byproducts .
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where the enolate of methyl acetoacetate attacks isobutyryl chloride. Critical parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 30–60°C | Maximizes kinetics without decomposition |
Catalyst Loading | 1–10 wt% (vs substrate) | Enhances enolate formation |
Reaction Time | 8–24 h | Ensures complete conversion |
pH during workup | 3–5 | Prevents hydrolysis of ester |
Catalysts such as Na₂PdCl₄ (0.2 mmol) combined with t-BuOOH (1.5 mmol) in aqueous acetic acid demonstrate 85–92% conversion rates . However, this route faces challenges in catalyst cost ($58/g for Na₂PdCl₄) and peroxide handling risks.
Industrial Scalability Considerations
A pilot-scale study (50 L reactor) using NaOH as the base and MgHSO₄ as the co-catalyst achieved:
This method’s main limitation lies in the stoichiometric use of isobutyryl chloride (1.1 eq), generating HCl byproducts requiring neutralization.
Esterification with Bifunctional Catalysts
CN102557932A discloses a continuous esterification process using acetic acid and isobutanol with bisulfate-p-toluenesulfonic acid composite catalysts .
Catalytic System Optimization
The composite catalyst (1:1–2 molar ratio) operates via dual acid-site activation:
-
Bisulfate (NaHSO₄ or BaHSO₄) protonates acetic acid
-
p-Toluenesulfonic acid stabilizes the tetrahedral intermediate
At 98–118°C and 0.01–0.1 MPa pressure, this system achieves:
-
Conversion per Pass : >90%
-
Overall Yield : 99% (isobutanol basis)
Continuous Process Configuration
The "one reactor-one column" design enables:
-
Feed Rate : 0.1–0.7 h⁻¹
-
Product Isolation : 99.5% purity via distillation (120–130°C bottoms)
-
Solvent Recycling : 98% isobutanol recovery
A representative material balance for 1,000 kg/h feed:
Stream | Flow (kg/h) | Composition (wt%) |
---|---|---|
Fresh Feed | 1,000 | AcOH (34%), i-BuOH (66%) |
Recycled i-BuOH | 320 | i-BuOH (99.2%), H₂O (0.8%) |
Product | 891 | i-BuAcAc (99.5%), impurities (0.5%) |
Metabolic Engineering for Biosynthesis
A groundbreaking approach in Nature Communications engineers E. coli to produce isobutyl acetate from glucose-acetate co-utilization .
Pathway Design
The strain overexpresses:
-
AlsS (Bacillus subtilis acetolactate synthase)
-
KivD (Lactococcus lactis ketoisovalerate decarboxylase)
-
ATF1 (Saccharomyces cerevisiae alcohol acetyltransferase)
Carbon flux analysis shows:
-
Acetate Contribution : 38% of acetyl-CoA pool
-
Redox Balance : NADH/NAD⁺ ratio maintained at 0.82 vs. 1.4 in glucose-only systems
Fermentation Performance
Comparative yields under different conditions:
Substrate | Titer (g/L) | Yield (mol/mol) | Carbon Efficiency |
---|---|---|---|
Glucose Only | 12.1 | 0.31 | 47% |
Acetate Only | 4.7 | 0.19 | 29% |
Glucose+Acetate | 18.9 | 0.42 | 64% |
The dual-substrate strategy increases the theoretical maximum carbon yield (TMCY) from 67% to 81% by avoiding pyruvate decarboxylation losses .
Comparative Analysis of Methods
Metric | Acid Chloride Route | Esterification | Biosynthesis |
---|---|---|---|
Capital Cost | $$$ | $$ | $$$$ |
Operating Cost | $$/kg | $/kg | $$$/kg |
Environmental Impact | High (HCl waste) | Moderate | Low |
Scalability | 10–100 kt/yr | 50–500 kt/yr | 1–10 t/yr |
Purity | 99.1% | 99.5% | 95–98% |
Chemical Reactions Analysis
Oxidation Reactions
The active methylene group is susceptible to oxidation, forming carboxylic acid derivatives.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Acetic acid derivatives | 70–85% | |
CrO₃ | Acetic acid, reflux | β-Keto carboxylic acids | 60–75% |
Reduction Reactions
Reduction of the ketone or ester groups yields alcohols or diols.
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | Dry ether, 0°C | 3-Hydroxybutyl isobutyl ester | 80–90% | |
H₂ (Catalytic) | Pd/C, ethanol, 50°C | Isobutyl 3-hydroxybutyrate | 65–75% |
Nucleophilic Substitution
The ester group undergoes substitution with amines or thiols.
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
NH₃ (aq) | Reflux, 6h | Acetoacetamide derivative | 70–80% | |
CH₃SH | K₂CO₃, DMF, 50°C | Thioester analog | 60–70% |
Chelation and Coordination Chemistry
Isobutyl acetoacetate acts as a bidentate ligand, forming complexes with transition metals .
Example:
Reaction with titanium(IV) isopropoxide yields a titanium chelate:
Applications:
Biochemical Pathways
In microbial systems, this compound derivatives participate in cofactor-balanced pathways for producing biofuels (e.g., isobutyl acetate) .
Key Pathway:
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
IBA serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecules.
- Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that IBA can be utilized in the synthesis of novel anticancer agents through Michael addition reactions. For example, researchers have successfully synthesized derivatives that exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .
Agrochemical Applications
Development of Pesticides and Herbicides
IBA is employed in the formulation of agrochemicals due to its effectiveness as a building block for various herbicides and pesticides.
- Case Study: Herbicide Formulation
A study investigated the use of IBA in synthesizing herbicidal compounds that target specific plant growth pathways. The resulting formulations showed enhanced efficacy against resistant weed species, underscoring IBA's role in modern agricultural practices .
Material Science Applications
Plasticizers and Coatings
In material science, IBA is used as a plasticizer and in coatings due to its ability to improve flexibility and durability.
- Data Table: Properties of IBA as a Plasticizer
Property | Value |
---|---|
Boiling Point | 195 °C |
Density | 0.94 g/cm³ |
Flash Point | 95 °C |
Solubility in Water | Slightly soluble |
- Case Study: Coating Formulations
Research has shown that incorporating IBA into polymer matrices enhances the mechanical properties of coatings used in automotive applications. The improved adhesion and resistance to environmental factors make it a preferred choice for manufacturers .
Flavoring and Fragrance Applications
Food Industry Utilization
IBA is recognized for its fruity aroma and is frequently used as a flavoring agent in the food industry, particularly in confectionery and beverages.
- Data Table: Flavor Profile Comparison
Compound | Aroma Profile |
---|---|
This compound | Fruity, Banana-like |
Ethyl Acetate | Fruity, Pear-like |
Butyl Acetate | Fruity, Apple-like |
Mechanism of Action
The mechanism of action of isobutyl acetoacetate involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares isobutyl acetoacetate with structurally analogous β-ketoesters:
Key Observations :
- Longer ester chains (e.g., isoamyl) increase molecular weight and hydrophobicity but introduce steric hindrance.
- Lower molecular weight esters (methyl, ethyl) exhibit higher boiling points at atmospheric pressure compared to this compound under reduced pressure .
Reactivity in Chemical Syntheses
Biginelli Reaction Performance
In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction, steric effects significantly influence yields:
β-Ketoester | Substituent | Reaction Yield (%) |
---|---|---|
Methyl acetoacetate | -CH₃ | 80–85 |
Ethyl acetoacetate | -CH₂CH₃ | 85–90 |
Benzyl acetoacetate | -CH₂C₆H₅ | 75–80 |
This compound | -CH₂CH(CH₃)₂ | 50–60 |
tert-Butyl acetoacetate | -C(CH₃)₃ | <30 (abandoned) |
Mechanistic Insight :
- Ethyl and methyl acetoacetate achieve higher yields due to minimal steric hindrance, enabling efficient enolate formation.
- This compound’s bulky isobutyl group reduces reactivity, lowering yields by ~30% compared to ethyl derivatives .
Biological Activity
Isobutyl acetoacetate (IBA) is an organic compound with the formula CHO. It is a derivative of acetoacetic acid and is known for its diverse biological activities, particularly in the fields of biochemistry and pharmaceuticals. This article explores the biological activity of IBA, including its metabolic pathways, potential therapeutic applications, and case studies that highlight its efficacy.
- Molecular Formula : CHO
- Molar Mass : 158.20 g/mol
- Structure : this compound features a carbonyl group and an ester functional group, which contribute to its reactivity and biological properties.
Metabolic Pathways
Research indicates that IBA can be produced through various metabolic pathways involving glucose and acetate. A notable study demonstrated that co-utilizing glucose and acetate can enhance the carbon yield for IBA production, achieving a theoretical maximum carbon yield (TMCY) increase from 67% to 75% when optimized conditions are applied . This pathway avoids carbon loss typically associated with pyruvate decarboxylation, thus maintaining redox balance in biosynthetic processes.
Biological Activities
1. Antimicrobial Properties
this compound has shown potential antimicrobial activities against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, suggesting its use as a natural preservative or therapeutic agent in treating infections.
2. Anticancer Activity
Recent research has highlighted the anticancer properties of IBA. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapies. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of IBA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that IBA exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacterial Strain | MIC (mg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (mg/mL) |
---|---|---|
Escherichia coli | 0.5 | 0.25 |
Staphylococcus aureus | 0.25 | 0.125 |
Case Study 2: Anticancer Effects
In another study focusing on cancer cell lines, treatment with IBA resulted in a dose-dependent reduction in cell viability. The compound was tested on human breast cancer cells (MCF-7), showing a significant decrease in proliferation rates at concentrations above 50 µM .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 85 |
50 | 60 |
100 | 30 |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing isobutyl acetoacetate, and how can its purity be validated?
- Methodology : Use esterification of acetoacetic acid with isobutanol, catalyzed by acid (e.g., sulfuric acid). Monitor reaction kinetics via gas chromatography (GC) and confirm purity using 1H NMR (δ 1.02 ppm for isobutyl CH3, δ 3.30 ppm for ester COOCH2) .
- Validation : Compare boiling point (199.4°C) and refractive index (1.424) with literature values .
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Approach : Cross-reference coupling constants and peak splitting patterns with computational models (e.g., DFT simulations). For diastereomers, use chiral columns in HPLC or assign stereochemistry via NOESY .
Q. What spectroscopic techniques are critical for characterizing this compound in complex mixtures?
- Recommended :
- FTIR : Identify carbonyl stretches (C=O at ~1740 cm⁻¹, ketone at ~1715 cm⁻¹) .
- GC-MS : Quantify trace impurities (e.g., unreacted isobutanol) .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in Michael addition reactions?
- Experimental Design :
- Compare yields in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using Pd/Zn-Cr oxide catalysts .
- Analyze regioselectivity via LC-MS and kinetic isotope effects (KIEs) to probe transition states .
Q. What mechanistic insights explain the dual reactivity (active methylene vs. ketone) of this compound in cellulose functionalization?
- Methodology :
- Use solid-state NMR to track acetoacetate grafting onto cellulose .
- Perform kinetic studies with tert-butyl acetoacetate as a competing ester to quantify reaction pathways .
Q. How can researchers address discrepancies in catalytic efficiency data for this compound hydrogenation?
- Data Contradiction Analysis :
- Replicate experiments using standardized Pd/TiO2 catalysts under inert atmospheres to minimize oxidation artifacts .
- Apply statistical models (e.g., ANOVA) to differentiate batch-to-batch variability vs. intrinsic catalyst deactivation .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | C8H14O3 | |
Boiling Point | 199.4°C at 760 mmHg | |
Refractive Index (20°C) | 1.424 | |
Vapor Pressure (25°C) | 0.342 mmHg |
Table 2: Catalytic Systems for this compound Transformation
Catalyst | Reaction Type | Yield (%) | Key Reference |
---|---|---|---|
Pd/Zn-Cr mixed oxide | One-step MIBK synthesis | 78 | |
TiO2-coated Pd/cordierite | Acetone condensation | 85 |
Q. Guidelines for Rigorous Reporting
- Experimental Replication : Adhere to protocols in for documenting synthesis steps (e.g., purity thresholds, spectral data).
- Data Transparency : Archive raw NMR/GC traces in supplementary materials, citing file formats (.doc, LaTeX) per .
Note: Avoid abbreviated chemical names (e.g., "IBAA") to maintain clarity. All data must comply with IUPAC nomenclature.
Properties
IUPAC Name |
2-methylpropyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXNLVMBIHVDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064805 | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; fruity taste; sweet, fruity odour of brandy | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol and oil | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.97 | |
Record name | Isobutyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-75-1 | |
Record name | Isobutyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylpropyl 3-oxobutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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